![molecular formula C12H10N2O B2839307 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile CAS No. 175166-50-4](/img/structure/B2839307.png)

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile

Übersicht

Beschreibung

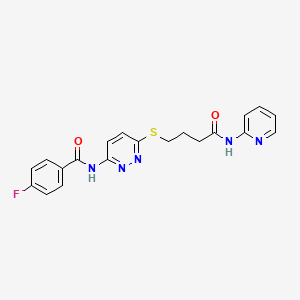

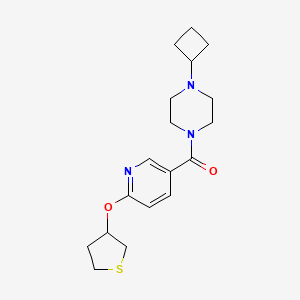

This compound, also known as 2,2-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)acetonitrile, is a type of oxazole derivative . Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities .

Molecular Structure Analysis

The molecular formula of this compound is C22H17N3O2 . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Wissenschaftliche Forschungsanwendungen

Catalysis and Reaction Mechanisms

- Oxorhenium(V) complexes with phenolate-oxazoline ligands, closely related to the compound , have been studied for their O-atom-transfer reactivity. These complexes show significant activity as catalysts in reduction reactions, with differences in activity observed between isomeric forms (Schachner et al., 2014).

Luminescent Materials

- Benz(2-heteroaryl)cyanoximes, which include structures similar to 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)acetonitrile, have been synthesized and found to exhibit strong room temperature blue emission. These compounds are of interest in the development of new luminescent materials (Ilkun et al., 2008).

Synthesis of Heterocycles

- The compound has been used in indium-mediated one-pot synthesis of benzoxazoles or oxazoles from related precursors. These reactions highlight the utility of the compound in the efficient synthesis of heterocyclic compounds (Lee et al., 2009).

Polymerization Processes

- Related oxazoline compounds have been utilized in the living cationic ring-opening polymerization, demonstrating their role in creating well-defined polymers with potential applications in materials science (Wiesbrock et al., 2005).

Synthesis of Novel Heterocyclic Compounds

- The compound has been employed in the synthesis of novel heterocyclic compounds with potential pharmacological interest. This includes the preparation of indeno[1,2-d]pyridazines and fused pyrazolo[5,1-c][1,2,4]triazines (Hassanien & Kandeel, 2003).

Luminescent Lanthanide Ion Complexes

- Complexes of pyridine-2,6-bis(oxazoline) derivatives with lanthanide ions, which are structurally similar to the compound , have shown high luminescence. These findings are significant for the development of luminescent materials and sensors (de Bettencourt-Dias et al., 2007).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c13-6-5-11-14-12-9-4-2-1-3-8(9)7-10(12)15-11/h1-4,10,12H,5,7H2/t10-,12+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDALGAJBATMDL-PWSUYJOCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)N=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001163718 | |

| Record name | 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175166-50-4 | |

| Record name | 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175166-50-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8H-Indeno[1,2-d]oxazole-2-acetonitrile, 3a,8a-dihydro-, (3aS-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001163718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-Fluorobenzyl)-3-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2839224.png)

![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-ethoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2839229.png)

![2-[(2-methylbenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2839235.png)

![6-[[4-(4-ethoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2839236.png)

![2-cyano-3-{3,5-dimethyl-4-[(pyridin-2-yl)methoxy]phenyl}-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2839239.png)

![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2839243.png)

![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2839245.png)